![molecular formula C24H20N4O4 B2780646 N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide CAS No. 956049-07-3](/img/structure/B2780646.png)
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Aldehyde Formation: Conversion of the nitrobenzene derivative to an aldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include sodium borohydride, iodine, tin(II) chloride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and antibacterial agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The exact mechanism of action of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide can be compared with other pyrazole derivatives such as:
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 1-(4-Methoxyphenyl)-5-methyl-N-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications.
Biological Activity
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the nitrobenzamide moiety contributes to its pharmacological properties.
Antitumor Activity
Recent studies have shown that derivatives of 3-nitrobenzamide exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound was tested against HCT-116 (colon cancer), MDA-MB435 (breast cancer), and HL-60 (leukemia) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives demonstrated potent inhibitory effects, with specific compound GI50 values ranging from 1.904 to 3.778 µmol/L across different cell lines .
Compound | Cell Line | GI50 (µmol/L) |
---|---|---|
4a | HCT-116 | 1.904 |
4g | MDA-MB435 | 1.008 |
41 | HL-60 | 1.993 |
These findings suggest that modifications to the benzamide structure can enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design.
Antimicrobial Activity
In addition to antitumor effects, compounds related to pyrazole derivatives have been evaluated for their antimicrobial properties. A study on various pyrazole carboxamide derivatives demonstrated notable activity against several pathogens, indicating that similar modifications in the pyrazole framework could yield compounds with effective antimicrobial properties . For example:
Compound | Microbial Strain | IC50 (µg/mL) |
---|---|---|
3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole | Cytospora sp. | 26.96 |
4-(4-Fluorophenyl)-3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole | C. gloeosporioides | 11.91 |
These results indicate that the incorporation of specific functional groups can significantly enhance antimicrobial efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Studies have suggested that pyrazole derivatives can inhibit certain enzymes involved in cancer cell proliferation and microbial growth. For instance, the inhibition of key signaling pathways has been observed, which is crucial for developing targeted therapies.
Case Studies
Case Study 1: Antitumor Evaluation
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of nitrobenzamide derivatives and assessed their cytotoxicity against various cancer cell lines. The study concluded that modifications at the benzamide position significantly influenced antitumor activity, with some compounds showing promising results for further development as anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial potential of pyrazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited broad-spectrum activity, suggesting their potential as new antimicrobial agents in clinical settings .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-32-22-12-10-17(11-13-22)23-19(16-27(26-23)20-7-3-2-4-8-20)15-25-24(29)18-6-5-9-21(14-18)28(30)31/h2-14,16H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSLUPAGUKJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.